molecular formula C14H14S B15301556 I(2)-Phenylbenzeneethanethiol CAS No. 71351-02-5

I(2)-Phenylbenzeneethanethiol

Cat. No.: B15301556
CAS No.: 71351-02-5
M. Wt: 214.33 g/mol
InChI Key: PVKVAZMIYYZBDG-UHFFFAOYSA-N
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Description

2,2-Diphenylethane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a 2,2-diphenylethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,2-diphenylethane with thiourea, followed by hydrolysis to yield the desired thiol compound . Another approach involves the use of sodium hydrosulfide as a nucleophile to introduce the thiol group .

Industrial Production Methods

Industrial production of 2,2-diphenylethane-1-thiol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Thioethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-diphenylethane-1-thiol involves its ability to undergo redox reactions. The thiol group can donate or accept electrons, making it a key player in redox processes. This property is particularly important in biological systems, where thiols can protect cells from oxidative damage by neutralizing reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenylethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties, particularly in redox reactions. This makes it valuable in applications where redox activity is crucial, such as in antioxidants and protective agents against oxidative stress .

Properties

CAS No.

71351-02-5

Molecular Formula

C14H14S

Molecular Weight

214.33 g/mol

IUPAC Name

2,2-diphenylethanethiol

InChI

InChI=1S/C14H14S/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2

InChI Key

PVKVAZMIYYZBDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CS)C2=CC=CC=C2

Origin of Product

United States

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